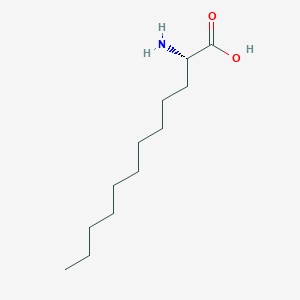

(S)-2-Aminododecanoic acid

Vue d'ensemble

Description

(S)-2-Aminododecanoic acid is an organic compound that belongs to the class of amino acids It is characterized by a long aliphatic chain with an amino group attached to the second carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminododecanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable starting material, often a fatty acid or its derivative.

Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques are employed. This can involve the use of chiral catalysts or separation methods such as chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include:

Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

Enzymatic Methods: Employing enzymes to achieve specific stereochemistry.

Purification: Techniques such as crystallization and distillation are used to purify the final product.

Analyse Des Réactions Chimiques

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic conditions. For example:

text(S)-2-Aminododecanoic acid + MeOH + H+ → Methyl (S)-2-aminododecanoate + H2O

This reaction is reversible, with ester hydrolysis occurring in aqueous environments .

Table 1: Esterification Conditions and Outcomes

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Acetyl chloride, MeOH, reflux | Methyl (S)-2-aminododecanoate | 79% |

Amide Formation

The amino group participates in nucleophilic acylation reactions. For instance, lauric acid (C12) can be coupled to the α-amino group using activating agents:

textLauric acid + this compound → Lauroyl-(S)-2-aminododecanoic acid amide

This reaction mimics biological peptide bond formation and is critical for synthesizing bioactive derivatives .

Key Observations:

- Acylation increases hydrophobicity, enhancing membrane permeability .

- Zinc-independent alcohol dehydrogenases (e.g., AlkJ) improve reaction efficiency by avoiding metal inhibition .

Oxidation Reactions

The amino group undergoes enzymatic oxidation in biological systems. Cytochrome P450 enzymes (e.g., CYP153A-NCP) catalyze hydroxylation of the aliphatic chain, while NADPH-dependent oxidases modify the amino group .

Table 2: Enzymatic Oxidation Pathways

| Enzyme | Substrate | Product | Cofactor | Efficiency |

|---|---|---|---|---|

| CYP153A-NCP | This compound | 2-Hydroxydodecanoic acid | NADPH | 48.1 mg/L |

| AlkJ (alcohol dehydrogenase) | Alcohol intermediates | Oxo derivatives | NADH | 75% improvement |

Hell–Volhard–Zelinskii Reaction

This method involves α-bromination of dodecanoic acid followed by amination:

textDodecanoic acid → Br2/PBr3 → α-Bromododecanoic acid → NH3 → this compound

Yields depend on stereochemical control during amination .

Comparative Reactivity

Table 3: Structural Analogs and Reactivity

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 12-Aminododecanoic acid | Terminal amino group | Higher solubility; no chirality |

| L-Leucine | Branched-chain structure | Faster transamination rates |

| 2-Aminobutanoic acid | Shorter carbon chain (C4) | Enhanced esterification kinetics |

Applications De Recherche Scientifique

Introduction to (S)-2-Aminododecanoic Acid

This compound, also known as ω-aminododecanoic acid, is a chiral amino acid characterized by a long aliphatic chain and an amino group attached to the second carbon of a dodecanoic acid backbone. This compound has garnered attention for its diverse applications across various scientific fields, including chemistry, biology, medicine, and industrial processes.

Chemical Synthesis

This compound serves as a vital building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form oxo derivatives.

- Reduction : The carboxylic acid group can be reduced to alcohols or aldehydes.

- Substitution Reactions : The amino group can form amides or other derivatives through substitution reactions.

These reactions are essential for developing pharmaceuticals and other chemical products.

Biological Applications

In biological research, this compound is explored for its potential therapeutic properties:

- Peptide and Protein Synthesis : It acts as a precursor for synthesizing peptides and proteins, which are crucial in various biological functions and therapeutic applications.

- Antimicrobial and Anticancer Activities : Studies have indicated that this compound may possess antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

Industrial Uses

This compound is used in the production of nylon 12, a high-performance bioplastic. It serves as a monomer in the synthesis of polyamides and polymers, contributing to the development of thermoplastics and adhesives . Its application in surfactants and emulsifiers further highlights its versatility in industrial chemistry.

Corrosion Inhibition

Research indicates that this compound can inhibit corrosion on carbon steel surfaces when exposed to CO₂-saturated hydrochloric acid. This property is beneficial for protecting metal surfaces in various industrial applications .

Case Study 1: Synthesis of Nylon Monomers

A study demonstrated the biosynthesis of ω-aminododecanoic acid using engineered microorganisms that convert dodecanoic acid into the desired amino acid through enzymatic pathways. This method showcased a sustainable approach to producing nylon monomers with higher yields compared to traditional chemical methods .

In another research project, this compound was tested for its effects on microbial growth. Results indicated significant antimicrobial activity against specific pathogens, suggesting potential applications in developing new antibiotics or preservatives.

Mécanisme D'action

The mechanism of action of (S)-2-Aminododecanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, influencing their activity.

Pathways: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.

Comparaison Avec Des Composés Similaires

®-2-Aminododecanoic Acid: The enantiomer of (S)-2-Aminododecanoic acid, with different stereochemistry.

2-Aminoundecanoic Acid: A shorter chain analog with similar properties.

2-Aminotridecanoic Acid: A longer chain analog with distinct characteristics.

Uniqueness: this compound is unique due to its specific stereochemistry and the length of its aliphatic chain, which confer distinct physical and chemical properties compared to its analogs.

Activité Biologique

(S)-2-Aminododecanoic acid, also known as 12-aminododecanoic acid, is a chiral amino acid with significant biological activity and potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a long aliphatic chain and an amino group, making it a valuable building block in the synthesis of bioactive molecules.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₂₅NO₂

- Molecular Weight : 215.34 g/mol

- CAS Number : 169106-34-7

- Purity : ≥95%

- Solubility : Very soluble in water (5.5 mg/ml) and organic solvents .

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or antimicrobial agent in food and pharmaceutical industries. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

2. Role in Protein Synthesis

As an amino acid, this compound plays a crucial role in protein synthesis. It can act as a building block for peptides and proteins, potentially influencing their structure and function. Its incorporation into peptide sequences can enhance the stability and bioactivity of the resulting compounds .

3. Biochemical Pathways

This compound is involved in several biochemical pathways, particularly those related to lipid metabolism. It can serve as a substrate for various enzymes, including transaminases, which are critical for amino acid metabolism and the synthesis of neurotransmitters .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 0.5 mg/ml, highlighting its potential application in developing new antimicrobial agents .

Case Study 2: Bioconversion Processes

In biotechnological applications, this compound has been utilized in enzymatic reactions for the synthesis of bioactive compounds. A study reported the successful use of transaminases to convert dodecanal into this compound with high yields, demonstrating its utility in green chemistry approaches for synthesizing valuable chemicals from renewable resources .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

(2S)-2-aminododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNFZFTFXTLKH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441749 | |

| Record name | (S)-2-AMINODODECANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169106-34-7 | |

| Record name | (S)-2-AMINODODECANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.